molecular formula C43H47N9O4 B12365703 4-[2-[2-[3-[4-[4-(2,4-dioxo-1,3-diazinan-1-yl)phenyl]piperazin-1-yl]-3-oxopropyl]-8-methyl-3,4-dihydro-1H-isoquinolin-6-yl]-5H-pyrrolo[2,3-b]pyrazin-7-yl]-N,N,2-trimethylbenzamide

4-[2-[2-[3-[4-[4-(2,4-dioxo-1,3-diazinan-1-yl)phenyl]piperazin-1-yl]-3-oxopropyl]-8-methyl-3,4-dihydro-1H-isoquinolin-6-yl]-5H-pyrrolo[2,3-b]pyrazin-7-yl]-N,N,2-trimethylbenzamide

Cat. No.: B12365703
M. Wt: 753.9 g/mol
InChI Key: KIJGLIOLEIJTJM-UHFFFAOYSA-N
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Description

The compound “4-[2-[2-[3-[4-[4-(2,4-dioxo-1,3-diazinan-1-yl)phenyl]piperazin-1-yl]-3-oxopropyl]-8-methyl-3,4-dihydro-1H-isoquinolin-6-yl]-5H-pyrrolo[2,3-b]pyrazin-7-yl]-N,N,2-trimethylbenzamide” is a complex organic molecule. It features multiple functional groups, including piperazine, isoquinoline, pyrrolopyrazine, and benzamide moieties. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, each targeting the formation of specific functional groups and the assembly of the molecular framework. Typical synthetic routes may include:

    Formation of the Piperazine Ring: This can be achieved through the reaction of appropriate amines with dihaloalkanes under basic conditions.

    Isoquinoline Synthesis: The Bischler-Napieralski reaction is a common method to synthesize isoquinolines, involving the cyclization of β-phenylethylamines.

    Pyrrolopyrazine Formation: This can be synthesized via cyclization reactions involving hydrazines and α,β-unsaturated carbonyl compounds.

    Benzamide Formation: The benzamide moiety can be introduced through the reaction of aniline derivatives with acyl chlorides or anhydrides.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of reaction conditions to maximize yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the isoquinoline and piperazine rings.

    Reduction: Reduction reactions can target the carbonyl groups present in the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, sulfonyl chlorides, alkyl halides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate.

Biology

Biologically, such compounds are often investigated for their potential as enzyme inhibitors, receptor agonists or antagonists, and other bioactive roles.

Medicine

In medicine, compounds with similar structures are explored for their potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial activities.

Industry

Industrially, these compounds can be used in the development of new materials, such as polymers and coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, such compounds may interact with proteins, enzymes, or receptors, altering their function. This can involve binding to active sites, modulating enzyme activity, or affecting signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(2-Phenylpiperazin-1-yl)ethyl]-1H-isoquinolin-1-one
  • N-(2,4-Dioxo-1,3-diazinan-1-yl)-4-(piperazin-1-yl)benzamide

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups and molecular framework, which can impart distinct biological and chemical properties compared to similar compounds.

Properties

Molecular Formula

C43H47N9O4

Molecular Weight

753.9 g/mol

IUPAC Name

4-[2-[2-[3-[4-[4-(2,4-dioxo-1,3-diazinan-1-yl)phenyl]piperazin-1-yl]-3-oxopropyl]-8-methyl-3,4-dihydro-1H-isoquinolin-6-yl]-5H-pyrrolo[2,3-b]pyrazin-7-yl]-N,N,2-trimethylbenzamide

InChI

InChI=1S/C43H47N9O4/c1-27-21-29(5-10-34(27)42(55)48(3)4)35-24-44-41-40(35)46-37(25-45-41)31-22-28(2)36-26-49(14-11-30(36)23-31)15-13-39(54)51-19-17-50(18-20-51)32-6-8-33(9-7-32)52-16-12-38(53)47-43(52)56/h5-10,21-25H,11-20,26H2,1-4H3,(H,44,45)(H,47,53,56)

InChI Key

KIJGLIOLEIJTJM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1CN(CC2)CCC(=O)N3CCN(CC3)C4=CC=C(C=C4)N5CCC(=O)NC5=O)C6=CN=C7C(=N6)C(=CN7)C8=CC(=C(C=C8)C(=O)N(C)C)C

Origin of Product

United States

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